Fluorocholine ((18F)fluorocholine) is a radiopharmaceutical used in Positron Emission Tomography/Computed Tomography (PET/CT) for various oncological applications. [, , ] It is a fluorinated analog of choline, a vital nutrient involved in cell membrane synthesis and other metabolic processes. [, ] Fluorocholine's ability to trace choline metabolism makes it valuable for detecting tumors, particularly those with high choline uptake, such as prostate cancer. [, , , ]
Fluorocholine is typically synthesized through a two-step process involving nucleophilic fluorination using Kryptofix 2.2.2 technology. []
Optimization of the azeotropic drying of (18F)fluorine, particularly performing it under high vacuum pressure (-0.65 to -0.85 bar) for an extended period, has been shown to significantly improve the radiochemical yield of (18F)fluorocholine. []
Although detailed molecular structure analysis isn't extensively discussed in the provided papers, (18F)fluorocholine is a structural analog of choline, with a fluorine atom replacing a hydrogen atom in the choline molecule. [, ] This substitution allows for radioactive labeling with fluorine-18, making it suitable for PET/CT imaging. [, , ]
(18F)fluorocholine mimics choline's biological behavior by being taken up by cells through choline transporters, particularly the organic cation transporter 2 (OCT2, SLC22A2). [] Once inside the cell, (18F)fluorocholine is phosphorylated and incorporated into phospholipid membrane synthesis, mirroring choline's metabolic pathway. [, ] Tumor cells, known for their increased metabolic activity and membrane synthesis, tend to exhibit elevated (18F)fluorocholine uptake, making it detectable in PET/CT scans. [, , ]
Prostate Cancer: - Detection and staging of primary prostate cancer: (18F)fluorocholine PET/CT can locate primary prostate tumors, particularly in cases with elevated Prostate-Specific Antigen (PSA) levels. [, ] Delayed or dual-phase imaging enhances the performance by demonstrating increasing uptake in malignant areas while decreasing uptake in benign tissues. [] - Detection of biochemical recurrence: In patients with suspected recurrence after initial treatment, (18F)fluorocholine PET/CT can identify sites of recurrence, guiding further treatment strategies. [, , , ] It is particularly useful in patients with rising PSA levels. [, ] - Detection of bone metastases: (18F)fluorocholine PET/CT can detect early bone marrow metastases, potentially providing greater specificity than other techniques like 18F-NaF PET/CT. [] - Assessment of treatment response: Changes in tumor burden measured by (18F)fluorocholine PET/CT can serve as a surrogate marker for treatment response, predicting PSA progression. []
Other Cancers:- Hepatocellular Carcinoma (HCC): (18F)fluorocholine PET/CT demonstrates better sensitivity in detecting HCC than (18F)-fluoro-D-deoxyglucose (FDG) PET/CT, especially for well-differentiated forms. [] It is particularly useful for surveillance and detection. []- Parathyroid Adenoma: (18F)fluorocholine PET/CT exhibits superior diagnostic performance compared to traditional techniques like 99mTc-sestamibi SPECT/CT in detecting parathyroid adenomas. [, , , , , ] It is especially beneficial in cases with negative or inconclusive results from conventional imaging, enabling focused surgical approaches. [, , , , ]- Glioma: (18F)fluorocholine PET/CT aids in the early diagnosis of glioma recurrence, enhancing the diagnostic confidence of MRI. [, , ] It is valuable for identifying the most probable location of tumor recurrence and predicting patient outcomes. [, ]
Other Applications:- Chronic Liver Disease: (18F)fluorocholine uptake correlates with the severity of chronic liver disease, suggesting its potential as an imaging biomarker. []
Benefits:- High sensitivity and specificity in detecting various cancers, particularly in cases where conventional imaging techniques fail. [, , , , , , , ]- Ability to differentiate between malignant and benign lesions. [, , ]- Potential to monitor treatment response and predict disease progression. []- Wide availability in hospitals with PET/CT facilities. [, ]
Real-World Examples:The provided papers present various case reports and clinical studies showcasing the successful application of (18F)fluorocholine PET/CT in diagnosing and managing various cancers. [, , , , , , , , , , , , , , , , , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: